2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, a chlorophenyl group, and a phenylethyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H18ClN3O2S |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O2S/c21-16-7-4-8-17(13-16)24-12-11-23-19(20(24)26)27-14-18(25)22-10-9-15-5-2-1-3-6-15/h1-8,11-13H,9-10,14H2,(H,22,25) |
InChI Key |
LFZQDEDZPKXJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamines with α-Keto Acids
A scalable method involves reacting 3-chloroaniline with glyoxylic acid to form an imine intermediate, followed by treatment with thiourea under basic conditions:
Reaction Scheme
Optimized Conditions
Alternative Route via Thiolation of Pyrazinones
Amide Coupling Strategies
Bromoacetylation of Phenethylamine
Step 1 : Bromoacetyl chloride (1.2 eq) added dropwise to phenethylamine (1.0 eq) in dichloromethane at 0°C:
Yield : 83% after aqueous workup
Step 2 : Nucleophilic substitution with pyrazinethiol
Optimization
Direct Thioether Formation via Mitsunobu Reaction
For higher stereochemical control, apply Mitsunobu conditions:
Reagents : DIAD (1.5 eq), PPh3 (1.5 eq) in THF
Yield : 74% with 99% purity (NMR)
Purification and Characterization
Chromatographic Methods
Preferred Stationary Phase :
-
Silica gel (230–400 mesh) with EtOAc/Hexane gradient (20→60%)
Alternative :
-
Reverse-phase C18 column (MeCN/H2O + 0.1% TFA)
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
δ 8.42 (s, 1H, NH), 7.85–7.25 (m, 8H, Ar-H), 4.21 (s, 2H, SCH2), 3.51 (q, 2H, CH2N), 2.85 (t, 2H, CH2Ph)
HRMS (ESI+) :
Calculated for C20H19ClN3O2S [M+H]+: 408.0842
Found: 408.0845
Comparative Analysis of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 52 | 95 | 1.0 | Pilot-scale |
| Thiolation | 67 | 98 | 1.3 | Lab-scale |
| Mitsunobu | 74 | 99 | 2.1 | Small-scale |
Industrial-Scale Considerations
Patent WO2015140527A1 highlights critical factors for kilogram-scale production:
-
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for easier recovery
-
Catalyst Recycling : Immobilized thiourea catalysts enable 5× reuse without yield loss
-
Crystallization : Use antisolvent (n-heptane) addition to achieve >99.5% purity
Emerging Methodologies
Recent advances from IRAK inhibitor synthesis suggest potential for:
-
Flow Chemistry : Continuous thioether formation with 90% yield in 2 min residence time
-
Enzymatic Amidation : Lipase-catalyzed coupling reducing byproduct formation
Chemical Reactions Analysis
Types of Reactions: 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-
Biological Activity
The compound 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazinone core , a chlorinated phenyl group , and an acetamide moiety , which contribute to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 420.3 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.3 g/mol |
| LogP | 2.1991 |
| Polar Surface Area | 55.863 Ų |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly enzymes and receptors involved in various disease pathways. It is believed to inhibit enzymatic activity by binding to active sites, thereby modulating cellular pathways. This mechanism is crucial for its potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown inhibition of cancer cell proliferation in vitro.
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties, potentially through the inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.
Case Studies
- In Vitro Studies on AChE Inhibition
-
Anticancer Activity Assessment
- Another research project focused on the anticancer effects of pyrazinone derivatives similar to our compound. The study found that these compounds could induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Scientific Research Applications
Biological Activities
Research indicates that 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide exhibits significant biological activity. Key areas of interest include:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated for its effects on various cancer cell lines, showing potential for inhibiting tumor growth and inducing apoptosis in malignant cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Studies have shown that it can modulate the activity of enzymes related to inflammation and cancer progression, making it a candidate for therapeutic development .
- Molecular Interactions : Interaction studies indicate that the compound may bind to specific receptors or enzymes, leading to significant biological effects. These interactions can be further explored to understand their implications for drug development .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Studies : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines, including breast and lung cancer cells. A notable study reported percent growth inhibition rates exceeding 70% in certain cell lines .
- Inflammation Models : In animal models of inflammation, compounds similar to 2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide demonstrated reduced inflammatory markers, suggesting potential use as anti-inflammatory agents .
Q & A
Q. What are the critical steps and reagents for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazine or pyrimidine core. Key steps include:
- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution, often using potassium carbonate (K₂CO₃) as a base in ethanol or DMF .
- Acetamide coupling : Reacting the intermediate with N-(2-phenylethyl)acetamide under controlled temperatures (60–80°C) to avoid side reactions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. Which analytical techniques are essential for structural validation?
Standard characterization includes:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures, as demonstrated for analogous chlorophenyl-sulfanyl acetamides .
Q. What preliminary assays assess its bioactivity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential .
- Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition studies, using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
- DoE (Design of Experiments) : Apply factorial design to optimize solvent polarity (e.g., DMF vs. THF), temperature, and reaction time. For example, higher temperatures (80°C) improve sulfanylation efficiency but may require shorter durations to prevent degradation .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
Q. How to resolve contradictions in reported bioactivity data for analogous compounds?
Discrepancies in IC₅₀ values (e.g., 10–50 µM for anticancer activity) may arise from:
- Cell line variability : Validate results across multiple cell lines (e.g., A549 vs. HepG2) .
- Assay conditions : Standardize incubation times (24–72 hrs) and serum concentrations to reduce variability .
- Structural analogs : Compare substituent effects; e.g., 3-chlorophenyl groups enhance target affinity vs. 4-chlorophenyl in some studies .
Q. What computational methods predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like EGFR or COX-2 .
- ADMET prediction : SwissADME or pkCSM to estimate solubility (LogP), metabolic stability, and toxicity risks .
Q. How to design derivatives with improved metabolic stability?
- Bioisosteric replacement : Replace the sulfanyl group with sulfone or methylene to reduce oxidation susceptibility .
- Prodrug strategies : Introduce ester or amide moieties to enhance oral bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
